Cas no 91560-85-9 (1-(2-Bromobenzyl)-4-methylpiperazine)

1-(2-Bromobenzyl)-4-methylpiperazine is a brominated benzyl-substituted piperazine derivative with applications in pharmaceutical and organic synthesis. Its key structural features include a 2-bromobenzyl group attached to a 4-methylpiperazine core, making it a versatile intermediate for the development of bioactive compounds. The bromine substituent enhances reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating further functionalization. The methylpiperazine moiety contributes to improved solubility and pharmacokinetic properties in drug design. This compound is particularly valuable in medicinal chemistry for constructing molecules with potential CNS activity. It is typically supplied as a high-purity solid, ensuring consistent performance in synthetic applications. Proper handling under inert conditions is recommended due to its sensitivity.
1-(2-Bromobenzyl)-4-methylpiperazine structure
91560-85-9 structure
商品名:1-(2-Bromobenzyl)-4-methylpiperazine
CAS番号:91560-85-9
MF:C12H17N2Br
メガワット:269.18078
MDL:MFCD00810736
CID:802875
PubChem ID:763870

1-(2-Bromobenzyl)-4-methylpiperazine 化学的及び物理的性質

名前と識別子

    • Piperazine, 1-[(2-bromophenyl)methyl]-4-methyl-
    • 1-(2-Bromobenzyl)-4-methylpiperazine
    • 1-(3-BROMOBENZYL)-4-METHYLPIPERAZINE
    • 1-[(2-bromophenyl)methyl]-4-methylpiperazine
    • 1-(2-BROMO-BENZYL)-4-METHYLPIPERAZINE
    • N-<o-Brom-benzyl>-N'-methyl-piperazin
    • SCHEMBL2931838
    • 1-(2-bromo-benzyl)-4-methylpiperazine, AldrichCPR
    • Z54845621
    • AM87427
    • Piperazine,1-[(2-bromophenyl)methyl]-4-methyl-
    • Cambridge id 5261633
    • 91560-85-9
    • EN300-9166441
    • DTXSID00354116
    • AKOS008952982
    • SR-01000201811
    • Oprea1_175035
    • AB07337
    • CS-0168556
    • SR-01000201811-1
    • MFCD00810736
    • AB00077457-01
    • MDL: MFCD00810736
    • インチ: InChI=1S/C12H17BrN2/c1-14-6-8-15(9-7-14)10-11-4-2-3-5-12(11)13/h2-5H,6-10H2,1H3
    • InChIKey: RVWWFPDZELZLQA-UHFFFAOYSA-N
    • ほほえんだ: CN1CCN(CC1)CC2=CC=CC=C2Br

計算された属性

  • せいみつぶんしりょう: 268.05800
  • どういたいしつりょう: 268.05751g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 190
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 6.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

  • 密度みつど: 1.3±0.1 g/cm3
  • ふってん: 325.3±27.0 °C at 760 mmHg
  • フラッシュポイント: 150.5±23.7 °C
  • PSA: 6.48000
  • LogP: 2.07230
  • じょうきあつ: 0.0±0.7 mmHg at 25°C

1-(2-Bromobenzyl)-4-methylpiperazine セキュリティ情報

1-(2-Bromobenzyl)-4-methylpiperazine 税関データ

  • 税関コード:2933599090
  • 税関データ:

    中国税関コード:

    2933599090

    概要:

    29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

1-(2-Bromobenzyl)-4-methylpiperazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B124620-500mg
1-(2-Bromobenzyl)-4-methylpiperazine
91560-85-9
500mg
$ 315.00 2022-06-07
1PlusChem
1P0069HB-500mg
Piperazine, 1-[(2-bromophenyl)methyl]-4-methyl-
91560-85-9 95%
500mg
$269.00 2024-04-20
Aaron
AR0069PN-1g
Piperazine, 1-[(2-Bromophenyl)Methyl]-4-Methyl-
91560-85-9 95%
1g
$333.00 2025-02-14
Aaron
AR0069PN-2.5g
Piperazine, 1-[(2-Bromophenyl)Methyl]-4-Methyl-
91560-85-9 95%
2.5g
$494.00 2025-02-14
1PlusChem
1P0069HB-50mg
Piperazine, 1-[(2-bromophenyl)methyl]-4-methyl-
91560-85-9 95%
50mg
$123.00 2024-04-20
1PlusChem
1P0069HB-1g
Piperazine, 1-[(2-bromophenyl)methyl]-4-methyl-
91560-85-9 95%
1g
$329.00 2024-04-20
Enamine
EN300-9166441-0.1g
1-[(2-bromophenyl)methyl]-4-methylpiperazine
91560-85-9 95%
0.1g
$78.0 2024-05-21
eNovation Chemicals LLC
Y1004482-5g
1-(2-bromobenzyl)-4-methylpiperazine
91560-85-9 95%
5g
$1100 2025-02-22
Enamine
EN300-9166441-5.0g
1-[(2-bromophenyl)methyl]-4-methylpiperazine
91560-85-9 95%
5.0g
$538.0 2024-05-21
eNovation Chemicals LLC
Y1004482-10g
1-(2-bromobenzyl)-4-methylpiperazine
91560-85-9 95%
10g
$670 2024-07-24

1-(2-Bromobenzyl)-4-methylpiperazine 関連文献

1-(2-Bromobenzyl)-4-methylpiperazineに関する追加情報

Comprehensive Overview of 1-(2-Bromobenzyl)-4-methylpiperazine (CAS No. 91560-85-9): Properties, Applications, and Research Insights

1-(2-Bromobenzyl)-4-methylpiperazine (CAS No. 91560-85-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and versatile applications. This brominated piperazine derivative is characterized by a 2-bromobenzyl group attached to a 4-methylpiperazine core, making it a valuable intermediate in synthetic chemistry. Researchers and industry professionals frequently search for terms like "1-(2-Bromobenzyl)-4-methylpiperazine synthesis", "CAS 91560-85-9 applications", and "bromobenzyl piperazine derivatives", reflecting its relevance in modern scientific discourse.

The compound's molecular structure (C12H17BrN2) combines aromatic and aliphatic components, enabling interactions with various biological targets. Recent studies highlight its potential role in central nervous system (CNS) drug development, particularly in modulating neurotransmitter systems. With growing interest in neuropharmacology and precision medicine, 1-(2-Bromobenzyl)-4-methylpiperazine is often discussed alongside trending topics such as "small molecule therapeutics" and "structure-activity relationship (SAR) optimization". Its bromine substituent offers strategic advantages for further functionalization, a feature highly sought after in medicinal chemistry.

From a synthetic perspective, this compound exemplifies the importance of heterocyclic building blocks in modern drug discovery. Laboratories frequently employ it in cross-coupling reactions, leveraging the bromine atom for palladium-catalyzed transformations like Suzuki-Miyaura or Buchwald-Hartwig couplings. Such reactions align with the pharmaceutical industry's focus on green chemistry and atom economy, addressing environmental concerns while maintaining synthetic efficiency. Searches for "piperazine-based scaffold design" and "CAS 91560-85-9 safety data" indicate users' dual interest in both innovation and regulatory compliance.

Analytical characterization of 1-(2-Bromobenzyl)-4-methylpiperazine typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure batch-to-batch consistency, a critical factor for researchers investigating its structure-property relationships. The compound's physicochemical properties—including solubility, melting point, and stability—are frequently queried in relation to formulation development, reflecting its transition from bench-scale experiments to potential commercial applications.

Emerging applications in material science have expanded the compound's utility beyond traditional pharmaceutical uses. Its incorporation into functional polymers and coordination complexes demonstrates the interdisciplinary nature of modern chemical research. This versatility answers frequent search queries about "multi-purpose chemical intermediates" and "CAS 91560-85-9 price trends", showing market awareness alongside scientific curiosity. The compound's structure-activity profile continues to inspire investigations into bioisosteric replacements and lead compound optimization strategies.

Quality control protocols for 1-(2-Bromobenzyl)-4-methylpiperazine emphasize rigorous impurity profiling, particularly for pharmaceutical-grade material. Chromatographic methods capable of detecting regioisomers and process-related byproducts are essential, as evidenced by frequent searches for "CAS 91560-85-9 analytical standards". These procedures align with global regulatory frameworks like ICH guidelines, ensuring the compound meets stringent requirements for research and development applications across international markets.

The future trajectory of 1-(2-Bromobenzyl)-4-methylpiperazine research appears closely tied to advancements in computational chemistry and AI-assisted drug design. Molecular docking studies utilizing this scaffold contribute to virtual screening libraries, addressing popular inquiries about "in silico modeling of bromobenzyl compounds". As the scientific community prioritizes rational drug design and high-throughput screening, this compound's balanced lipophilicity and molecular weight position it as a promising candidate for next-generation therapeutic development.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:91560-85-9)1-(2-Bromobenzyl)-4-methylpiperazine
A1228032
清らかである:99%
はかる:1g
価格 ($):793